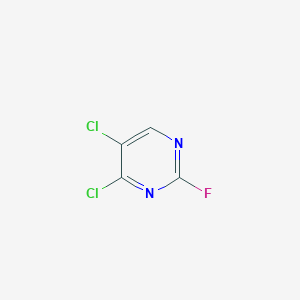

4,5-Dichloro-2-fluoropyrimidine

Description

Contextualizing Halogenated Pyrimidine (B1678525) Derivatives in Contemporary Organic Synthesis

Halogenated pyrimidines are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry and materials science. acs.org The presence of halogen atoms on the pyrimidine ring imparts unique electronic properties and reactivity, making them valuable precursors for the synthesis of more complex molecules. uni-pr.edu The pyrimidine scaffold itself is a key component of nucleic acids (cytosine, thymine, and uracil), which is a primary reason for the extensive exploration of its derivatives for therapeutic applications. nih.gov The introduction of halogens can modulate the biological activity, metabolic stability, and pharmacokinetic profile of these derivatives. acs.org Consequently, halogenated pyrimidines are integral to the development of new drugs, including anticancer, antiviral, and antimicrobial agents. nih.govnih.gov

Isomeric Considerations: Focus on 4,5-Dichloro-2-fluoropyrimidine within the Dichlorofluoropyrimidine Class

Within the broader family of dichlorofluoropyrimidines, the specific arrangement of the chlorine and fluorine atoms on the pyrimidine ring gives rise to several isomers, each with distinct properties and reactivity. This section focuses on this compound, a lesser-explored isomer, by contrasting it with its more well-known counterparts.

Structural Distinctions among Dichlorofluoropyrimidine Isomers (e.g., 2,4-Dichloro-5-fluoropyrimidine (B19854) and 4,6-Dichloro-5-fluoropyrimidine)

The constitutional isomers of dichlorofluoropyrimidine, such as 2,4-dichloro-5-fluoropyrimidine and 4,6-dichloro-5-fluoropyrimidine (B1312760), differ in the positions of their halogen substituents on the pyrimidine ring. These structural variations lead to differences in their physical and chemical properties, including reactivity and potential biological activity. For instance, 2,4-dichloro-5-fluoropyrimidine is a well-documented intermediate in the synthesis of various biologically active compounds. chemicalbook.comchemicalbook.com

Below is a table highlighting the structural and basic chemical information for these isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| This compound | Not readily available | C4HCl2FN2 | 166.97 | Clc1cnc(F)c(Cl)n1 |

| 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 | C4HCl2FN2 | 166.97 | Fc1cncc(Cl)nc1Cl sigmaaldrich.com |

| 4,6-Dichloro-5-fluoropyrimidine | 87735-62-0 | C4HCl2FN2 | 166.97 | Fc1c(Cl)ncc(Cl)n1 nih.gov |

Data sourced from publicly available chemical databases. Structure representations are simplified SMILES strings.

Current Academic Research Landscape for this compound (Acknowledging limited direct literature)

A comprehensive search of the current academic literature reveals a scarcity of studies specifically focused on this compound. While its isomers have been the subject of numerous investigations, this particular compound remains largely unexplored. The lack of extensive research presents both a challenge and an opportunity for synthetic chemists. It suggests that its synthetic pathways and reactivity patterns are not well-established, paving the way for novel research avenues.

Analogous Reactivity and Synthetic Potential from Related Isomers

Despite the limited direct information on this compound, its synthetic potential can be inferred by examining the reactivity of its more studied isomers. For example, 2,4-dichloro-5-fluoropyrimidine is known to undergo nucleophilic substitution reactions, where the chlorine atoms are displaced by various nucleophiles. sigmaaldrich.com It serves as a precursor for the synthesis of kinase inhibitors and other medicinally relevant scaffolds. chemicalbook.comsigmaaldrich.com Similarly, 4,6-dichloro-5-fluoropyrimidine is a key intermediate in the production of herbicides. patsnap.comgoogle.com It is plausible that this compound would exhibit analogous reactivity, with the chlorine atoms being susceptible to nucleophilic attack, and could serve as a valuable building block for novel chemical entities.

Historical Development and Significance of Fluorinated Pyrimidines in Research

The journey of fluorinated pyrimidines in scientific research began with the pioneering work on 5-fluorouracil (B62378) (5-FU) in the mid-20th century. mdpi.comresearchgate.net The discovery of 5-FU's potent anticancer properties sparked immense interest in the synthesis and biological evaluation of other fluorinated pyrimidine derivatives. mdpi.comnih.govnih.gov This led to the development of a wide range of compounds with applications in medicine and agriculture. researcher.lifepharmacy180.com The introduction of fluorine was found to significantly alter the biological activity of the parent pyrimidine, often leading to enhanced efficacy. mdpi.com The historical development of these compounds highlights the enduring importance of fluorine in drug design and the continuous search for new and improved therapeutic agents. researcher.life

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2FN2/c5-2-1-8-4(7)9-3(2)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBORVHPHDARURE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596047 | |

| Record name | 4,5-Dichloro-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112251-53-3 | |

| Record name | 4,5-Dichloro-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dichlorofluoropyrimidines

Advanced Synthetic Routes to Dichlorofluoropyrimidine Scaffolds

The formation of the dichlorofluoropyrimidine structure is a multi-step process that begins with the construction of the pyrimidine (B1678525) ring, followed by the strategic introduction of chlorine and fluorine atoms.

Cyclization Reactions for Pyrimidine Ring Formation

The synthesis of the pyrimidine ring, the foundational scaffold of 4,5-dichloro-2-fluoropyrimidine, often commences from precursors like 5-fluorouracil (B62378) or its derivatives, such as 5-fluoropyrimidine-2,4-diol. One common approach involves the condensation of an ethyl ester of fluoroacetic acid with ethyl formate in the presence of a base like potassium ethoxide. chemicalbook.com This reaction forms an intermediate which then undergoes cyclization with S-methylisothiourea to yield 2-methylthio-4-hydroxy-5-fluoropyrimidine. Subsequent hydrolysis of this intermediate leads to the formation of 5-fluorouracil. chemicalbook.com

Another route to 5-fluorouracil involves the direct fluorination of uracil. chemicalbook.com This method can be followed by hydrolysis to yield the desired 5-fluorouracil precursor. These cyclization and formation strategies are fundamental in creating the initial pyrimidine structure that will be further modified.

Halogenation Strategies for Introducing Chlorine and Fluorine Substituents

Once the 5-fluoropyrimidine core is synthesized, the next critical step is the introduction of chlorine atoms at the 4 and 5 positions. This is typically achieved through chlorination reactions using potent halogenating agents. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. researchgate.netdeepdyve.com The reaction of 5-fluorouracil with phosphorus oxychloride, often in the presence of a tertiary amine catalyst, effectively replaces the hydroxyl groups with chlorine atoms to yield 2,4-dichloro-5-fluoropyrimidine (B19854). researchgate.net

Triphosgene, a solid and safer alternative to phosgene gas, can also be employed as a chlorinating agent. google.comgoogle.com The process involves reacting 5-fluorouracil with triphosgene in the presence of a catalyst. google.com This method is advantageous as it can be performed under normal pressure and often results in high purity products. google.com

Regioselective Synthesis Approaches to Specific Dichlorofluoropyrimidine Isomers

Achieving the desired this compound isomer requires precise control over the placement of the halogen substituents, a concept known as regioselectivity. The inherent reactivity of the pyrimidine ring, influenced by the existing fluorine atom at the 5-position, directs the incoming chlorine atoms to the 2 and 4 positions during the halogenation of 5-fluorouracil. The synthesis of this compound specifically would involve starting with a precursor that already contains the desired substitution pattern or using protecting groups to guide the halogenation. The choice of starting materials and reaction conditions is paramount in ensuring the formation of the correct isomer. For instance, starting with 2-alkoxy-5-fluoro-4(3H)-pyrimidinone and reacting it with a chlorinating agent like phosphorus oxychloride in the presence of a base can provide a more direct route to the desired dichlorinated product. google.com

Process Optimization and Scale-Up in Dichlorofluoropyrimidine Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization to maximize yield, ensure safety, and minimize environmental impact.

High-Yielding Reaction Conditions and Process Parameters

Optimizing reaction conditions is crucial for achieving high yields of 2,4-dichloro-5-fluoropyrimidine. Key parameters that are manipulated include temperature, reaction time, and the molar ratios of reactants and catalysts. For the chlorination of 5-fluorouracil with phosphorus oxychloride, optimal conditions have been identified as a molar ratio of 5-fluorouracil to POCl₃ of 1:10, a molar ratio of 5-fluorouracil to N,N-dimethylaniline (DMA) of 1:1.5, a reaction temperature of 114°C, and a reaction time of 2 hours. researchgate.net Under these conditions, a maximum yield of 92.2% has been reported. researchgate.net

When using triphosgene, the reaction is typically carried out at room temperature initially, followed by a reflux period of 2 to 24 hours. google.com This process is designed to be efficient and high-yielding, with product purities reaching over 98%. google.com

Table 1: Optimized Reaction Parameters for Dichlorofluoropyrimidine Synthesis

| Parameter | Phosphorus Oxychloride Method | Triphosgene Method |

|---|---|---|

| Chlorinating Agent | POCl₃ | Triphosgene |

| Starting Material | 5-Fluorouracil | 5-Fluorouracil |

| Catalyst | N,N-dimethylaniline | Tertiary Amine (e.g., N,N-dimethylaniline) |

| Molar Ratio (5-FU:POCl₃) | 1:10 | - |

| Molar Ratio (5-FU:Catalyst) | 1:1.5 | - |

| Temperature | 114°C | Room temperature to reflux |

| Reaction Time | 2 hours | 2-24 hours |

| Reported Yield | 92.2% researchgate.net | High, with >98% purity google.com |

Utilization of Catalytic Systems

Catalytic systems play a pivotal role in the synthesis of dichlorofluoropyrimidines, primarily by facilitating the chlorination step. Tertiary amines are commonly employed as catalysts in these reactions. N,N-dimethylaniline and triethylamine are frequently used in conjunction with phosphorus oxychloride. researchgate.net These catalysts act as acid scavengers, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation. deepdyve.com

Considerations for Industrial Applicability and Environmental Impact

The industrial synthesis of dichlorofluoropyrimidines, particularly the key intermediate 2,4-dichloro-5-fluoropyrimidine, is governed by factors such as reaction efficiency, cost-effectiveness, operational safety, and environmental impact. Traditional methods often involve hazardous reagents and produce significant waste, prompting the development of more sustainable and scalable processes.

One common industrial method involves the reaction of 5-fluorouracil (5-FU) with a chlorinating agent like phosphorus oxychloride (POCl₃), using an acid acceptor such as N,N-dimethylaniline (DMA). researchgate.net Research into optimizing this process has identified key parameters to maximize yield while considering industrial feasibility. Under optimal conditions—a 5-FU to POCl₃ ratio of 1:10, a 5-FU to DMA ratio of 1:1.5, a reaction temperature of 114°C, and a reaction time of 2 hours—a maximum yield of 92.2% can be achieved. researchgate.net A significant environmental consideration in this process is the management of wastewater containing the acid acceptor. A recovery process for DMA from the wastewater has been developed, which involves adjusting the pH to 7 with sodium hydroxide. This not only allows for the maximum recovery of DMA but also yields the by-product disodium hydrogen phosphate. researchgate.net

Another patented industrial method aims to improve upon the traditional process by avoiding phosphoric acid wastewater altogether. This process involves the use of 5-fluorouracil, trichloroethylene, and triphosgene with a tertiary amine catalyst. google.com The claimed advantages of this method include a short reaction time (2-24 hours), high yield, and high product purity (over 98%). google.com Furthermore, the reaction is conducted under normal pressure, simplifying the operational requirements and reducing equipment corrosion. google.com This method is presented as a "green synthesis process" that reduces production costs and minimizes the "three wastes" (waste gas, wastewater, and solid waste), making it favorable for large-scale application. google.com

The broader movement towards "green chemistry" offers a framework for assessing and improving the environmental impact of pyrimidine synthesis. kuey.netrasayanjournal.co.in Key principles include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis. kuey.netkuey.net These approaches aim to reduce reaction times, improve yields, and simplify product purification, thereby minimizing the environmental factor (E-factor), which is the mass of waste generated per mass of product. kuey.netkuey.net For instance, replacing traditional heating with microwave or ultrasound methods can significantly lower energy consumption. kuey.net

The table below summarizes and compares key parameters of different synthetic approaches, highlighting their industrial and environmental relevance.

| Parameter | Conventional Method (POCl₃/DMA) | Improved Industrial Method (Triphosgene) | Green Chemistry Principles |

| Starting Material | 5-Fluorouracil researchgate.net | 5-Fluorouracil google.com | Renewable feedstocks kuey.net |

| Key Reagents | Phosphorus oxychloride, N,N-dimethylaniline researchgate.net | Trichloroethylene, Triphosgene, Tertiary amine catalyst google.com | Biocatalysts, Recyclable heterogeneous catalysts kuey.net |

| Reaction Time | 2 hours (optimized) researchgate.net | 2 - 24 hours google.com | Generally shorter rasayanjournal.co.in |

| Yield | Up to 92.2% researchgate.net | High google.com | Often improved rasayanjournal.co.in |

| Purity | Not specified | > 98% google.com | Relatively pure products, simpler workup rasayanjournal.co.in |

| Waste Products | Wastewater containing DMA and phosphates researchgate.net | Claims less "three wastes," no phosphoric acid wastewater google.com | Reduced waste and byproduct generation rasayanjournal.co.in |

| Environmental Mitigation | DMA recovery from wastewater researchgate.net | Process designed for minimal waste google.com | Solvent-free or benign solvent use, energy efficiency kuey.netnih.gov |

When scaling up production, the thermal stability of the compound and its intermediates is also a critical safety and environmental concern. Thermal decomposition of 2,4-dichloro-5-fluoropyrimidine can lead to the release of hazardous and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride (B91410), and hydrogen chloride gas. fishersci.com Therefore, industrial processes must incorporate stringent temperature controls and emergency venting systems. Disposal protocols are also crucial; chemical waste must be handled by licensed destruction plants, and discharge into sewer systems or the environment must be strictly avoided. chemicalbook.com

The development of kilogram-scale synthesis methods, such as the dechlorination of 2,4,6-trichloro-5-fluoropyrimidine using zinc and acetic acid, further underscores the focus on creating robust and scalable processes suitable for industrial production. These efforts reflect a continuous drive to balance economic production demands with environmental stewardship and operational safety.

Reactivity and Derivatization of Dichlorofluoropyrimidine Scaffolds

Carbon-Carbon Coupling Reactions

Beyond SNAr, carbon-carbon bond-forming reactions are essential for elaborating the pyrimidine (B1678525) core. Metal-catalyzed cross-coupling reactions are particularly powerful tools in this regard.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a versatile method for forming C-C bonds. researchgate.net This reaction has been successfully applied to dichloropyrimidine systems. mdpi.comresearchgate.net

In the case of 2,4-dichloropyrimidines, the Suzuki coupling generally exhibits a preference for reaction at the C-4 position. mdpi.comresearchgate.net This selectivity is attributed to the more favorable oxidative addition of palladium into the C4-chlorine bond. researchgate.net Efficient and regioselective C4-arylation of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids can be achieved using microwave irradiation and a palladium catalyst. mdpi.comsemanticscholar.org

For instance, 2,4-dichloro-5-fluoropyrimidine (B19854) can undergo a Suzuki coupling reaction with (4-fluorophenyl)boronic acid in the presence of a palladium(II) acetate catalyst to yield 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine.

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 2,4-dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh3)4 | 4-phenyl-2-chloropyrimidine | mdpi.com |

| 2,4-dichloro-5-fluoropyrimidine | (4-fluorophenyl)boronic acid | Pd(OAc)2 / PPh3 | 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine | |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Aryl/heteroaryl boronic acids | Pd(PPh3)4 / K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives | mdpi.com |

Besides the Suzuki-Miyaura coupling, other metal-catalyzed reactions can be employed to form C-C bonds on pyrimidine cores. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide using a palladium and a copper co-catalyst, is a notable example. wikipedia.org This reaction is valuable for creating carbon-carbon bonds and has been applied in a wide range of synthetic contexts. wikipedia.orgrsc.orgnih.gov While specific examples for 4,5-dichloro-2-fluoropyrimidine are not detailed in the provided context, the general applicability of the Sonogashira reaction to aryl halides suggests its potential for derivatizing this scaffold.

Furthermore, the use of multiple metal catalysts in a single reaction is an emerging strategy to achieve complex transformations efficiently. nih.gov The combination of different metal catalysts can enable unique reactivity that would not be possible with a single catalyst. nih.gov Additionally, chiral metal nanoparticles are being explored for asymmetric C-C bond formation reactions. nih.gov

Halogen Exchange and Reduction Methodologies

The reactivity of the halogen substituents on the this compound scaffold is a critical aspect of its chemistry, enabling a diverse range of derivatizations. The differential reactivity of the chlorine and fluorine atoms, influenced by their positions on the pyrimidine ring, allows for selective chemical transformations. These transformations primarily involve selective dechlorination and the interconversion of halogen substituents, which are key strategies for the synthesis of more complex and functionally diverse pyrimidine derivatives.

Selective Dechlorination Techniques (e.g., hydrogenolysis)

Selective removal of a chlorine atom from a dihalopyrimidine is a valuable synthetic tool. In the context of this compound, the chlorine atoms at the C4 and C5 positions exhibit different reactivities, which can be exploited for selective dechlorination. The reactivity of halogens on a pyrimidine ring in nucleophilic aromatic substitution (SNAr) reactions generally follows the order C4(6) > C2 >> C5 guidechem.com. This suggests that the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C5 position.

While direct, specific examples of selective hydrogenolysis on this compound are not extensively documented in publicly available literature, the principles of catalytic hydrogenation for dehalogenation are well-established for related compounds. This process typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source. The choice of solvent and reaction conditions can influence the selectivity of the dechlorination.

For instance, in related dichloropyrimidine systems, careful control of reaction conditions such as temperature, pressure, and the choice of a catalyst poison can allow for the selective removal of one chlorine atom over another. Given the higher predicted reactivity of the C4-chloro substituent, it is plausible that under controlled hydrogenolysis conditions, this compound could be selectively dechlorinated at the C4 position to yield 2-fluoro-5-chloropyrimidine. Complete dechlorination to produce 2-fluoropyrimidine (B1295296) would likely require more forcing conditions.

Table 1: Predicted Selectivity in Dechlorination of this compound

| Starting Material | Reagents and Conditions | Predicted Major Product | Predicted Minor Product/Byproduct |

| This compound | H₂, Pd/C, controlled conditions | 2-Fluoro-5-chloropyrimidine | 2-Fluoropyrimidine |

| This compound | H₂, Pd/C, forcing conditions | 2-Fluoropyrimidine | - |

Interconversion of Halogen Substituents

The interconversion of halogen substituents on the this compound ring is another important avenue for its derivatization. This typically involves nucleophilic aromatic substitution reactions where one halogen is displaced by another. The general reactivity trend of C4 > C2 >> C5 is again a guiding principle for predicting the outcome of these reactions guidechem.com.

This indicates that the chlorine atom at the C4 position of this compound would be the most likely site for substitution by other halides. For example, treatment with a fluoride (B91410) source, such as potassium fluoride in an aprotic polar solvent, could potentially lead to the displacement of the C4-chloro group to yield 2,4-difluoro-5-chloropyrimidine. The C5-chloro group is expected to be significantly less reactive towards nucleophilic substitution.

Similarly, other halogen exchange reactions, such as the introduction of bromine or iodine, could be envisioned to occur selectively at the C4 position. These transformations would provide access to a wider range of halogenated pyrimidine building blocks for further synthetic modifications, such as cross-coupling reactions.

Table 2: Predicted Halogen Interconversion Reactions for this compound

| Starting Material | Reagents | Predicted Major Product | Rationale for Selectivity |

| This compound | KF, aprotic polar solvent | 2,4-Difluoro-5-chloropyrimidine | Higher reactivity of the C4-chloro group towards nucleophilic substitution. |

| This compound | KBr, aprotic polar solvent | 4-Bromo-5-chloro-2-fluoropyrimidine | Higher reactivity of the C4-chloro group towards nucleophilic substitution. |

| This compound | KI, aprotic polar solvent | 5-Chloro-2-fluoro-4-iodopyrimidine | Higher reactivity of the C4-chloro group towards nucleophilic substitution. |

Mechanistic and Computational Studies on Dichlorofluoropyrimidines

Elucidation of Reaction Mechanisms in Pyrimidine (B1678525) Derivatization and Synthesis

The derivatization of 4,5-dichloro-2-fluoropyrimidine predominantly involves nucleophilic aromatic substitution (SNAr) reactions, where the chlorine and fluorine atoms act as leaving groups. The regioselectivity of these reactions is a subject of intense study, as it is highly sensitive to the nature of the nucleophile, the reaction conditions, and the electronic properties of the pyrimidine ring.

The synthesis of this compound itself is typically achieved from 5-fluorouracil (B62378). One common method involves the reaction of 5-fluorouracil with phosphorus oxychloride in the presence of an acid acceptor like N,N-dimethylaniline. researchgate.net This process has been optimized to achieve high yields, providing a reliable source of the starting material for further derivatization. researchgate.net

The subsequent reactions of this compound with various nucleophiles, such as amines and alkoxides, lead to a diverse array of substituted pyrimidines. The regioselectivity of these substitutions is a critical aspect. Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack. However, the presence of the fluorine atom at the C2 position and the chlorine at the C5 position in this compound introduces additional electronic factors that can influence the reaction outcome. For instance, in the reaction of 5-substituted-2,4-dichloropyrimidines with tertiary amine nucleophiles, a remarkable selectivity for substitution at the C2 position has been observed. wuxiapptec.com This highlights the nuanced interplay of electronic and steric effects in determining the reaction pathway.

The synthesis of various 4-amino-5-fluoropyrimidines has been achieved by reacting a β-fluoroenolate salt with amidine hydrochlorides, demonstrating the utility of fluorinated building blocks in constructing complex heterocyclic systems. nih.gov These reactions proceed under mild conditions and generally provide good to excellent yields, showcasing an efficient route to novel pyrimidine derivatives. nih.gov The table below summarizes the synthesis of various 4-amino-5-fluoropyrimidines from an enolate precursor.

Table 1: Synthesis of 4-Amino-5-fluoropyrimidines

| Amidine Substituent (R) | Product | Yield (%) |

| H | 2-Unsubstituted-4-amino-5-fluoropyrimidine | 85 |

| CH₃ | 2-Methyl-4-amino-5-fluoropyrimidine | 93 |

| Cyclopropyl | 2-Cyclopropyl-4-amino-5-fluoropyrimidine | 81 |

| t-Butyl | 2-tert-Butyl-4-amino-5-fluoropyrimidine | 91 |

| CH₂Cl | 2-Chloromethyl-4-amino-5-fluoropyrimidine | 90 |

| Phenyl | 2-Phenyl-4-amino-5-fluoropyrimidine | 93 |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4-amino-5-fluoropyrimidine | 99 |

| 4-Nitrophenyl | 2-(4-Nitrophenyl)-4-amino-5-fluoropyrimidine | 95 |

| 4-Chlorophenyl | 2-(4-Chlorophenyl)-4-amino-5-fluoropyrimidine | 93 |

| 4-Bromophenyl | 2-(4-Bromophenyl)-4-amino-5-fluoropyrimidine | 97 |

| Data sourced from a study on the synthesis of fluorinated pyrimidines. nih.gov |

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Computational chemistry provides powerful tools to rationalize and predict the reactivity and selectivity observed in the reactions of dichlorofluoropyrimidines. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure of the molecules and the transition states of the reactions.

Frontier Molecular Orbital (FMO) Theory Applications to Halogenated Heterocycles

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile governs the course of many reactions. In the context of this compound, the distribution of the LUMO on the pyrimidine ring is a key determinant of the site of nucleophilic attack.

Computational studies on related 2,4-dichloropyrimidines reveal that the LUMO is typically localized at the C4 and C6 positions, making them the most electrophilic centers. wuxiapptec.com However, the presence of substituents can significantly alter the LUMO distribution. For instance, an electron-donating group at the C6 position can increase the LUMO density at the C2 position, thereby favoring nucleophilic attack at this site. wuxiapptec.com Furthermore, if the energy gap between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) is small (e.g., ≤ 0.25 eV), both orbitals must be considered to predict the regioselectivity accurately. wuxiapptec.com In such cases, the LUMO+1 might have a larger coefficient on the C2 carbon, leading to a C2-selective reaction. This highlights the importance of a thorough computational analysis in predicting the outcome of SNAr reactions on substituted dichloropyrimidines.

Transition State Analysis in Nucleophilic Substitution Pathways

To gain a more quantitative understanding of reaction selectivity, chemists perform transition state analysis. By calculating the activation energies for the different possible reaction pathways, one can predict the major product. The reaction pathway with the lower activation energy will be kinetically favored.

For nucleophilic substitution on dichloropyrimidines, two primary mechanisms are considered: a single-step concerted SNAr and a two-step process involving a Meisenheimer intermediate. mdpi.com Computational modeling of the transition states for nucleophilic attack at the different chlorinated carbons provides valuable insights. DFT calculations have been used to explain the observed regioselectivity in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline, a related heterocyclic system. sigmaaldrich.com These studies show that the carbon atom at the 4-position has a higher LUMO coefficient and the activation energy for nucleophilic attack at this position is lower, thus favoring the formation of the 4-amino product. sigmaaldrich.com Similar computational approaches can be applied to this compound to predict and rationalize its reactivity with various nucleophiles. The relative energies of the transition states for attack at C2 versus C4 will ultimately determine the regiochemical outcome.

Stereochemical and Conformational Analysis in Pyrimidine Transformations

The introduction of substituents onto the pyrimidine ring can lead to the formation of stereocenters and introduce conformational complexities. Understanding the stereochemical outcome of reactions and the conformational preferences of the products is crucial, particularly in the context of medicinal chemistry where the three-dimensional structure of a molecule is intrinsically linked to its biological activity.

While specific stereochemical studies on reactions of this compound are not extensively reported, general principles of SNAr reactions suggest that if a chiral nucleophile is used, the reaction will proceed with retention of configuration at the chiral center of the nucleophile. If a new stereocenter is formed on the pyrimidine ring, a racemic mixture of products is expected unless a chiral auxiliary or catalyst is employed.

Conformational analysis of the resulting substituted pyrimidines is also of significant interest. For instance, in 2'-fluoro-substituted acetophenone (B1666503) derivatives, through-space spin-spin couplings in NMR spectra have been used to elucidate conformational preferences, revealing that these compounds exist exclusively in the s-trans conformation. bas.bg Similar through-space couplings could potentially be observed in derivatives of this compound, providing valuable information about their preferred conformations in solution. The conformational landscape of substituted prolines has also been extensively studied, revealing how substituents on the ring influence both backbone and side-chain dihedral angles. nih.gov These principles can be extended to understand the conformational behavior of substituted pyrimidine rings.

Spectroscopic Investigations of Reaction Intermediates and Products

The characterization of reaction intermediates and final products is essential for confirming reaction mechanisms and ensuring the purity of synthesized compounds. A variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for this purpose.

NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are powerful techniques for the structural elucidation of fluorinated pyrimidine derivatives.

1H NMR: The chemical shifts and coupling patterns of the protons on the pyrimidine ring and its substituents provide detailed information about the molecular structure. For example, in aniline (B41778) derivatives, the chemical shifts of the aromatic protons can be clearly assigned. rsc.orgrsc.org

13C NMR: This technique provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the nature and position of the substituents. rsc.orgrsc.org

19F NMR: Fluorine NMR is particularly valuable for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilnih.gov The chemical shift of the fluorine atom in 2-fluoropyrimidine (B1295296) derivatives is influenced by the electronic environment, providing a sensitive probe for structural changes. spectrabase.comnih.gov The typical chemical shift range for Ar-F is between +80 and +170 ppm relative to CFCl3. ucsb.edu

The table below presents representative 1H and 13C NMR data for aniline, which can serve as a reference for the characterization of aminopyrimidine derivatives.

Table 2: 1H and 13C NMR Spectral Data for Aniline

| Nucleus | Chemical Shift (ppm) |

| 1H NMR | |

| -NH₂ | 3.73 (s, 2H) |

| H-2, H-6 | 6.80-6.82 (d, J = 10 Hz, 2H) |

| H-4 | 6.93-6.99 (m, 1H) |

| H-3, H-5 | 7.34-7.35 (d, J = 5 Hz, 2H) |

| 13C NMR | |

| C-1 | 146.92 |

| C-2, C-6 | 115.45 |

| C-3, C-5 | 129.64 |

| C-4 | 118.73 |

| Data obtained in CDCl₃. rsc.org |

Mass Spectrometry: MS is used to determine the molecular weight of the compounds and to gain structural information from their fragmentation patterns. In the mass spectra of pyrimidine derivatives, characteristic fragment ions are formed by the successive loss of functional groups and the decomposition of the heterocyclic ring. sapub.org The fragmentation patterns of dichlorinated compounds are often characterized by the loss of chlorine atoms and HCl. nih.govnih.gov The study of these fragmentation pathways can aid in the identification of unknown pyrimidine derivatives.

Applications of Dichlorofluoropyrimidines As Versatile Synthetic Intermediates

Precursors in Medicinal Chemistry Research

The halogenated pyrimidine (B1678525), 4,5-dichloro-2-fluoropyrimidine, serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its structural features, particularly the presence of multiple reactive sites, allow for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.

Synthesis of Pyrimidine-Based Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases like cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. This compound and its derivatives have been instrumental in the creation of various potent and selective kinase inhibitors.

AXL Kinase Inhibitors: The receptor tyrosine kinase AXL is a promising target in oncology due to its role in tumor growth and metastasis. nih.gov Researchers have designed and synthesized series of 2,4,5-trisubstituted pyrimidines that demonstrate potent inhibition of AXL. nih.govnih.gov For instance, a compound featuring a 5-chloropyrimidine (B107214) core with an amine-linked N-dimethylbenzenesulfonamide moiety at the 4-position exhibited an IC50 of 0.027 μM against AXL. nih.gov The pyrimidine nitrogen of this compound forms a crucial hydrogen bond with the Met623 residue in the hinge region of the kinase. nih.gov

Aurora A Kinase Inhibitors: Aurora A kinase is a key regulator of mitosis, and its overexpression is common in many human cancers. nih.gov 2,4-Dichloro-5-fluoropyrimidine (B19854) is a key building block for synthesizing 2,4-bisanilinopyrimidine derivatives as potential Aurora kinase inhibitors. chemicalbook.comsigmaaldrich.com The synthesis often involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atoms are sequentially replaced by various amine groups. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that substitutions at different positions of the pyrimidine ring can significantly impact the inhibitory activity and selectivity of the resulting compounds. nih.gov

PKCθ Inhibitors: Protein kinase C-theta (PKCθ) is a key enzyme in T-cell activation, making it a therapeutic target for autoimmune diseases. nih.gov 2,4-Dichloro-5-fluoropyrimidine can be used to synthesize a series of 2,4-diamino-5-fluoropyrimidine derivatives as potential PKCθ inhibitors. chemicalbook.comsigmaaldrich.com

Deoxycytidine Kinase (dCK) Inhibitors: Deoxycytidine kinase is involved in the phosphorylation of deoxynucleosides and their analogs, which is a critical step in the activation of several anticancer and antiviral drugs. nih.govnih.gov 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a scaffold synthesized from 2,4-dichloro-5-fluoropyrimidine, is used in preparing potent dCK inhibitors. chemicalbook.comsigmaaldrich.com

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, particularly for non-small cell lung cancer. themarkfoundation.orgrsc.org Irreversible EGFR inhibitors have been developed to overcome resistance to earlier generations of drugs. huji.ac.il For example, 6-amino-4-(4,5-dichloro-2-fluorophenylamino)-quinazoline has been used as a starting material to synthesize new EGFR inhibitors with varying chemical reactivities. huji.ac.il

FAK Inhibitors: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, and its inhibition is a strategy for cancer treatment. nih.govnih.gov The 2,4-diaminopyrimidine (B92962) scaffold, which can be derived from dichlorofluoropyrimidines, is a common feature in many FAK inhibitors. nih.gov

CDK Inhibitors: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their inhibitors are being investigated as anticancer agents. nih.gov Novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives, synthesized from 2,4-dichloro-5-fluoropyrimidine, have shown potent inhibitory activities against both CDK2 and CDK9. nih.gov Additionally, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been designed as potential CDK4 inhibitors. capes.gov.br

Development of Antiviral Agents

The pyrimidine scaffold is a core component of many antiviral drugs. This compound and related compounds serve as versatile intermediates in the synthesis of novel antiviral agents.

Influenza Inhibitors: 2'-Deoxy-5-fluorocytidine, a nucleoside analog, has shown the ability to reduce the cytopathic effects of the influenza H5N1 strain in cell cultures. caymanchem.com The synthesis of such fluorinated nucleoside analogs can utilize fluorinated pyrimidine precursors.

Nucleoside Analogs: Nucleoside analogs are a cornerstone of antiviral therapy. nih.govresearchgate.net They act as antimetabolites, interfering with the synthesis of viral DNA or RNA. nih.gov 4-Chloro-5-fluoropyrimidine is a key building block in the synthesis of various nucleoside analogs used in the treatment of viral infections. chemimpex.com

Preparation of Antifungal Compounds

Fungal infections, particularly in immunocompromised patients, are a significant health concern. Pyrimidine derivatives have been successfully developed into effective antifungal agents.

Voriconazole (B182144) and Other Derivatives: Voriconazole is a triazole antifungal agent used to treat serious fungal infections. nih.govgoogleapis.com A key step in the synthesis of voriconazole involves the reaction of a substituted pyrimidine with a chiral ketone. nih.govjustia.comgoogle.com Specifically, 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) is condensed with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to form a crucial intermediate. justia.comgoogle.com This intermediate is then dehalogenated to yield voriconazole. justia.com Another synthetic route utilizes 6-(1-bromoethyl)-2,4-dichloro-5-fluoropyrimidine. googleapis.comgoogle.com

Contributions to Other Biologically Active Pyrimidine Derivatives

The versatility of the dichlorofluoropyrimidine scaffold extends beyond kinase inhibitors and anti-infective agents.

Neuroleptics: While the primary focus of research has been on other areas, the pyrimidine core is also found in compounds with activity in the central nervous system, including neuroleptics. The synthetic accessibility of diverse pyrimidine derivatives from starting materials like this compound allows for the exploration of their potential in this therapeutic area. nih.gov

Role in Agrochemical Development

The utility of dichlorofluoropyrimidines is not limited to pharmaceuticals; they also play a significant role in the development of modern agrochemicals.

Intermediate for Herbicide Synthesis

Herbicides are essential for modern agriculture, and pyrimidine-based compounds have emerged as an important class of herbicides. 4-Chloro-5-fluoropyrimidine is used in the formulation of herbicides. chemimpex.com The specific substitutions on the pyrimidine ring allow for the fine-tuning of herbicidal activity and selectivity, leading to the development of effective crop protection products. chemimpex.comnih.gov

Interactive Data Table of Kinase Inhibitor Activity

| Kinase Target | Precursor Compound | Resulting Inhibitor Class | Key Findings | Reference(s) |

| AXL | This compound | 2,4,5-trisubstituted pyrimidines | Potent inhibition with IC50 of 0.027 μM. | nih.gov |

| Aurora A | 2,4-dichloro-5-fluoropyrimidine | 2,4-Bisanilinopyrimidine derivatives | Effective inhibition of Aurora A kinase. | chemicalbook.comsigmaaldrich.com |

| PKCθ | 2,4-dichloro-5-fluoropyrimidine | 2,4-diamino-5-fluoropyrimidine derivatives | Potential inhibitors for autoimmune diseases. | chemicalbook.comsigmaaldrich.com |

| dCK | 2,4-dichloro-5-fluoropyrimidine | Piperidine-linked cytosine derivatives | Potent inhibitors of deoxycytidine kinase. | chemicalbook.comsigmaaldrich.comnih.gov |

| EGFR | 4,5-dichloro-2-fluorophenylamino-quinazoline | Quinazoline-based inhibitors | Overcomes resistance to earlier generation drugs. | huji.ac.il |

| FAK | Dichlorofluoropyrimidines | 2,4-diaminopyrimidine derivatives | Important scaffold for FAK inhibitors. | nih.gov |

| CDK2/CDK9 | 2,4-dichloro-5-fluoropyrimidine | 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | Potent dual inhibitors with anticancer activity. | nih.gov |

Strategic Building Blocks in Complex Molecule Synthesis and Heterocyclic Chemistry

The compound 2,4-dichloro-5-fluoropyrimidine (CAS No. 2927-71-1) is a pivotal intermediate in synthetic organic chemistry, valued for its role as a versatile building block. nih.gov Its utility stems from the differential reactivity of its two chlorine atoms at the C2 and C4 positions of the pyrimidine ring, which allows for selective and sequential substitution reactions. This characteristic, combined with the electronic influence of the fluorine atom at the C5 position, makes it a highly sought-after precursor for the synthesis of complex molecules and novel heterocyclic systems, particularly in the field of medicinal chemistry. nih.gov

The preparation of 2,4-dichloro-5-fluoropyrimidine is commonly achieved through the chlorination of 5-fluorouracil (B62378). researchgate.net Various methods exist, but a frequently cited industrial process involves reacting 5-fluorouracil with a chlorinating agent like phosphorus oxychloride in the presence of a tertiary amine base such as N,N-dimethylaniline. researchgate.netgoogle.com Another reported method utilizes triphosgene. google.com Optimization of reaction parameters is crucial for achieving high yields, as detailed in the research findings below.

Table 1: Optimized Synthesis Parameters for 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

| Parameter | Value | Yield | Reference |

|---|---|---|---|

| Molar Ratio (5-FU : POCl₃) | 1:10 | 92.2% | researchgate.net |

| Molar Ratio (5-FU : DMA) | 1:1.5 | 92.2% | researchgate.net |

| Reaction Temperature | 114°C | 92.2% | researchgate.net |

| Reaction Time | 2 hours | 92.2% | researchgate.net |

Data derived from a study on the optimization of synthesis parameters. researchgate.net

The true value of 2,4-dichloro-5-fluoropyrimidine lies in its application as a foundational scaffold. sigmaaldrich.com Its reactive sites are readily targeted by nucleophiles, enabling the construction of a diverse array of substituted pyrimidine derivatives. This has been strategically employed in the development of molecules with potential therapeutic applications, such as kinase inhibitors, which are crucial in cancer research and other areas of medicine. sigmaaldrich.comchemicalbook.com

Research has demonstrated its role as a starting material for several classes of potential kinase inhibitors:

Aurora Kinase Inhibitors : Used to synthesize 2,4-bisanilinopyrimidine derivatives. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Protein Kinase Cθ (PKCθ) Inhibitors : Serves as a precursor for a series of 2,4-diamino-5-fluoropyrimidine derivatives. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Deoxycytidine Kinase (dCK) Inhibitors : Employed in the preparation of scaffolds like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine. sigmaaldrich.com

General Kinase Inhibitors : Acts as a precursor for 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

The synthetic versatility is further highlighted by its use in cross-coupling reactions, such as the Suzuki coupling. For instance, it reacts with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst to form 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine, demonstrating its utility in creating carbon-carbon bonds to build more complex aryl-substituted heterocycles. sigmaaldrich.com

Table 2: Examples of Complex Molecules Synthesized from 2,4-Dichloro-5-fluoropyrimidine

| Product Class | Synthetic Application | Key Reagents | Reference |

|---|---|---|---|

| 2,4-Bisanilinopyrimidine Derivatives | Potential Aurora Kinase Inhibitors | p-Methoxy aniline (B41778), DIPEA | sigmaaldrich.comchemicalbook.com |

| 2,4-Diamino-5-fluoropyrimidine Derivatives | Potential Protein Kinase Cθ Inhibitors | Various amines | sigmaaldrich.comchemicalbook.com |

| Aryl-substituted Pyrimidines | Suzuki Coupling Products | (4-Fluorophenyl)boronic acid, Pd(OAc)₂, PPh₃ | sigmaaldrich.com |

| Scaffolds for dCK Inhibitors | Heterocyclic Scaffolds | Not specified | sigmaaldrich.com |

| Fluoropyrimidine Carboxamides | Potential Kinase Inhibitors | Not specified | sigmaaldrich.comchemicalbook.com |

In heterocyclic chemistry, 2,4-dichloro-5-fluoropyrimidine is not just a precursor for substituted pyrimidines but also provides a gateway to other fused heterocyclic systems. The strategic, stepwise substitution of the two chloro groups allows for the introduction of different functionalities, which can then be used in subsequent cyclization reactions to build polycyclic structures. This positions the compound as a fundamental building block for creating libraries of novel heterocyclic compounds for screening in drug discovery and materials science. nih.gov It is also used in the synthesis of glucuronic derivatives of 5-fluorouracil, investigated as potential neoplasm inhibitors. chemicalbook.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| (4-Fluorophenyl)boronic acid |

| 2,4-Dichloro-5-fluoropyrimidine |

| 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine |

| 5-Fluorouracil |

| N,N-Dimethylaniline |

| Palladium(II) acetate |

| Phosphorus oxychloride |

| Triphosgene |

| Triphenylphosphine |

| 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine |

| p-Methoxy aniline |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Dichlorofluoropyrimidine Transformations

The transformation of 4,5-dichloro-2-fluoropyrimidine hinges on the selective functionalization of its carbon-halogen bonds. The development of novel catalytic systems is a cornerstone of future research, aiming to provide milder, more efficient, and highly selective methods for creating new molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.govlibretexts.orgsigmaaldrich.comnih.gov Future efforts will likely focus on developing next-generation catalysts with improved turnover numbers and stability, allowing for reactions to be conducted under milder conditions and with lower catalyst loadings. libretexts.org For this compound, a key challenge is achieving regioselectivity, given the two chlorine atoms at positions 4 and 5. Research into ligand development is crucial, as ligands can control the selectivity of the catalytic reaction. nih.gov For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have shown promise in directing the cross-coupling to a specific position on dichlorinated heteroarenes. nih.gov

Furthermore, transition-metal-catalyzed C-H activation is an emerging frontier that offers a more atom-economical approach to functionalization. nih.govresearchgate.net This strategy would involve the direct coupling of a C-H bond with the pyrimidine (B1678525) ring, avoiding the need for pre-functionalized reagents. Research in this area could lead to novel transformations of this compound that are currently not achievable through traditional cross-coupling methods. The influence of the fluorine substituent on the reactivity and regioselectivity of C-H activation will be a significant area of investigation. ox.ac.ukyork.ac.uk

Photocatalysis, particularly using visible light, is another rapidly growing field with the potential to revolutionize the synthesis of fluorinated compounds. mdpi.comfrontiersin.org Light-mediated reactions can often proceed under very mild conditions and can enable unique bond formations. The development of photocatalytic systems for the transformation of this compound could open up new avenues for its derivatization, potentially leading to novel scaffolds with interesting biological properties. ed.ac.uk

Research Highlights in Catalytic Transformations:

| Catalytic System | Reaction Type | Potential Application to this compound |

| Palladium with advanced ligands | Suzuki-Miyaura Coupling | Regioselective C-C bond formation at C4 or C5. researchgate.netmdpi.comnih.gov |

| Palladium with specialized phosphines | Buchwald-Hartwig Amination | Selective introduction of amino groups. wikipedia.orgrug.nlorganic-chemistry.org |

| Rhodium or Cobalt complexes | C-H Activation | Direct functionalization of the pyrimidine ring. researchgate.netnih.gov |

| Organic dyes or metal complexes | Photocatalysis | Novel light-induced transformations. mdpi.comfrontiersin.org |

Advanced Flow Chemistry and Continuous Processing for Enhanced Synthesis Efficiency

Flow chemistry, or continuous processing, is gaining significant traction as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch methods. nih.govyork.ac.uk These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. frontiersin.org For the synthesis and transformation of this compound, the adoption of flow chemistry is a promising future direction.

The synthesis of highly reactive or hazardous intermediates can be managed more safely in a continuous flow setup due to the small reaction volumes at any given time. This is particularly relevant for reactions involving energetic reagents or exothermic processes. Furthermore, flow chemistry allows for the seamless integration of multiple reaction steps, purification, and analysis into a single, automated process. This can significantly reduce production time and costs. The development of dedicated flow reactors, including microreactors, can lead to higher yields and purities of the desired products. nih.gov

Exploiting Unique Reactivity Profiles for Diverse Heterocyclic Scaffold Construction

The unique arrangement of halogen atoms in this compound provides a platform for the construction of a wide array of complex heterocyclic scaffolds. The differential reactivity of the C-F and C-Cl bonds, as well as the two distinct C-Cl bonds, can be strategically exploited to achieve selective functionalization.

Future research will likely focus on systematically exploring the reactivity of each halogen position towards various nucleophiles and under different catalytic conditions. This will enable the programmed, stepwise introduction of different substituents, leading to the creation of diverse molecular libraries for biological screening. For example, a Suzuki coupling could be performed selectively at one of the chloro-positions, followed by a nucleophilic aromatic substitution at the other chloro-position, and finally a modification involving the fluoro-substituent. Such strategies are invaluable in medicinal chemistry for structure-activity relationship (SAR) studies. The pyrimidine core of this compound is also a key component of many biologically active compounds, making it an attractive starting point for the synthesis of novel drug candidates. nih.gov

Integration with Computational Chemistry and Artificial Intelligence for Reaction Discovery and Optimization

The integration of computational chemistry and artificial intelligence (AI) is set to transform the landscape of chemical synthesis. These powerful tools can accelerate the discovery of new reactions and optimize existing processes with a high degree of precision. For this compound, AI algorithms can be trained on existing reaction data to predict the outcomes of new transformations, identify optimal reaction conditions, and even suggest novel synthetic routes.

Machine learning models can analyze vast datasets to identify subtle patterns in reactivity that may not be apparent to human researchers. This can lead to the discovery of new catalytic systems or reaction conditions that enhance the efficiency and selectivity of transformations involving this compound. Furthermore, AI can be used to design new derivatives with specific desired properties, guiding synthetic efforts towards the most promising targets. This data-driven approach has the potential to significantly reduce the time and resources required for the development of new pharmaceuticals and agrochemicals based on the fluoropyrimidine scaffold.

Sustainable and Environmentally Benign Synthetic Approaches in Fluoropyrimidine Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on this compound will undoubtedly emphasize the development of more sustainable and environmentally friendly synthetic methods. This includes the use of less hazardous reagents and solvents, the reduction of waste, and the improvement of energy efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dichloro-2-fluoropyrimidine, and how can reaction conditions be tailored to minimize by-products?

- Methodology :

- Direct halogenation : Fluorination at the 2-position using fluorinating agents (e.g., DAST or Selectfluor) under anhydrous conditions, followed by chlorination at positions 4 and 5 with PCl₅ or POCl₃. Temperature control (0–5°C for fluorination; reflux for chlorination) improves selectivity .

- By-product mitigation : Monitor intermediates via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrimidine precursor to halogenating agent) to suppress over-halogenation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR spectroscopy : ¹⁹F NMR (δ ~ -110 to -120 ppm for C2-F) and ¹H NMR (doublets for aromatic protons) confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. ~181.5 g/mol). Fragmentation patterns distinguish positional isomers .

- Elemental analysis : Carbon, nitrogen, and halogen percentages should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How do electronic effects of chloro/fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodology :

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The C4-Cl and C5-Cl positions are more electrophilic due to electron-withdrawing fluorine at C2, directing nucleophiles (e.g., amines) to these sites .

- Experimental validation : React with morpholine (1.5 eq) in DMF at 80°C. LC-MS identifies C4/C5 substitution products. Kinetic studies (Arrhenius plots) reveal activation barriers .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodology :

- Data triangulation : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular). For example, discrepancies in kinase inhibition may arise from off-target effects in cell-based models .

- Structural analogs : Synthesize and test derivatives (e.g., 4-Amino-2-chloro-5-fluoropyrimidine ) to isolate substituent-specific effects. Use QSAR models to correlate electronic parameters (Hammett σ) with activity trends .

Q. What strategies improve the regioselectivity of cross-coupling reactions involving this compound?

- Methodology :

- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for Suzuki-Miyaura couplings. XPhos enhances selectivity at C4 due to steric bulk, achieving >90% yield with arylboronic acids (1.2 eq) .

- Solvent effects : Use toluene/EtOH (3:1) for better solubility of halogenated intermediates. Microwave-assisted heating (120°C, 30 min) reduces side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.